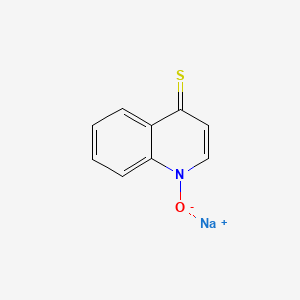
Sodium 4-sulfanylidenequinolin-1(4H)-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;1-oxidoquinoline-4-thione: is a chemical compound that belongs to the class of quinoline derivatives It is known for its unique structure, which includes a quinoline ring system with an oxido and thione functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;1-oxidoquinoline-4-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyridine N-oxide with sodium sulfide, which results in the formation of the desired compound . The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: Industrial production of sodium;1-oxidoquinoline-4-thione often involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: Sodium;1-oxidoquinoline-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxido and thione groups, which can participate in electron transfer processes.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding quinoline thione form.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the oxido group.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides and quinoline thiones, which have distinct chemical and physical properties.
科学研究应用
Sodium;1-oxidoquinoline-4-thione has a wide range of applications in scientific research:
作用机制
The mechanism of action of sodium;1-oxidoquinoline-4-thione involves its interaction with molecular targets such as enzymes and receptors. The oxido and thione groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.
相似化合物的比较
Pyrithione: A compound with similar antimicrobial properties, used in shampoos and antifungal treatments.
Thiopurine Derivatives: These compounds share the thione functional group and are used in the treatment of autoimmune diseases and cancers.
Uniqueness: Sodium;1-oxidoquinoline-4-thione is unique due to its specific quinoline ring structure combined with oxido and thione groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
属性
CAS 编号 |
64295-00-7 |
|---|---|
分子式 |
C9H6NNaOS |
分子量 |
199.21 g/mol |
IUPAC 名称 |
sodium;1-oxidoquinoline-4-thione |
InChI |
InChI=1S/C9H6NOS.Na/c11-10-6-5-9(12)7-3-1-2-4-8(7)10;/h1-6H;/q-1;+1 |
InChI 键 |
LVOCIVFREVPUCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
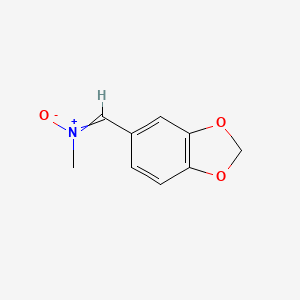
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
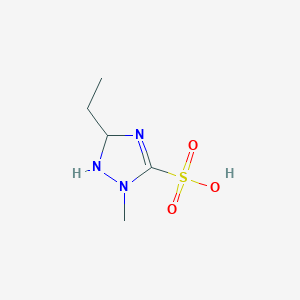
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)
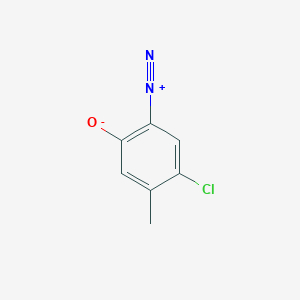
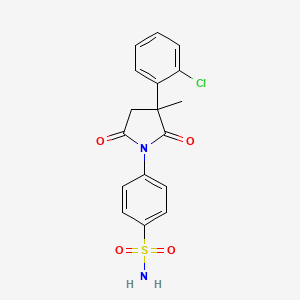
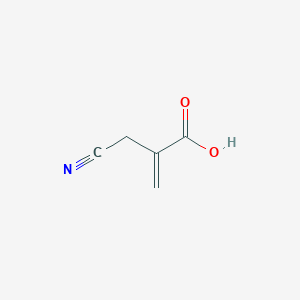
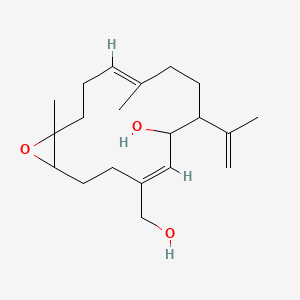
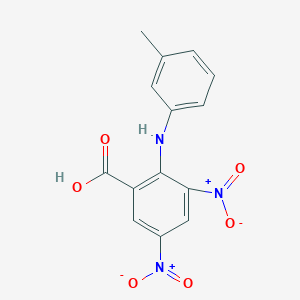
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
